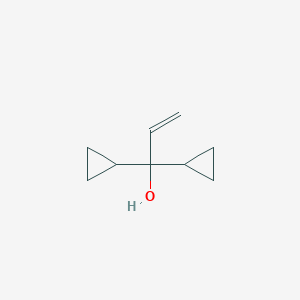
1,3-Diethyl-2-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diethyl-2-fluorobenzene is an organic compound with the molecular formula C10H13F It is a derivative of fluorobenzene, where two ethyl groups are substituted at the 1 and 3 positions of the benzene ring, and a fluorine atom is substituted at the 2 position
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Diethyl-2-fluorobenzene can be synthesized through several methods. One common approach involves the alkylation of fluorobenzene with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be used to facilitate the alkylation reaction. The process may also involve continuous flow reactors to ensure consistent product quality and scalability.
化学反应分析
Types of Reactions: 1,3-Diethyl-2-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom activates the benzene ring towards electrophilic substitution reactions. Common reactions include nitration, sulfonation, and halogenation.
Oxidation: The ethyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 1,3-diethylbenzene using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Sulfonation: Fuming sulfuric acid at elevated temperatures.
Halogenation: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Nitration: 1,3-Diethyl-2-nitrobenzene.
Sulfonation: 1,3-Diethyl-2-sulfonic acid.
Halogenation: 1,3-Diethyl-2-chlorobenzene or 1,3-diethyl-2-bromobenzene.
科学研究应用
1,3-Diethyl-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,3-diethyl-2-fluorobenzene involves its interaction with various molecular targets. The fluorine atom’s electronegativity influences the compound’s reactivity and interaction with electrophiles and nucleophiles. The ethyl groups provide steric hindrance, affecting the compound’s overall reactivity and selectivity in chemical reactions.
相似化合物的比较
Fluorobenzene: The simplest fluorinated benzene derivative, used as a precursor in organic synthesis.
1,3-Diethylbenzene: Lacks the fluorine atom, resulting in different reactivity and applications.
1,3-Diethyl-4-fluorobenzene: Similar structure but with the fluorine atom at the 4 position, leading to different chemical properties.
Uniqueness: 1,3-Diethyl-2-fluorobenzene is unique due to the specific positioning of the ethyl groups and the fluorine atom, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications.
属性
CAS 编号 |
84604-67-1 |
|---|---|
分子式 |
C10H13F |
分子量 |
152.21 g/mol |
IUPAC 名称 |
1,3-diethyl-2-fluorobenzene |
InChI |
InChI=1S/C10H13F/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4H2,1-2H3 |
InChI 键 |
BJINCTYPVIJQPO-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)CC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11967655.png)

![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967669.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11967682.png)
![N-[N-(Chloroacetyl)glycyl]-DL-valine](/img/structure/B11967687.png)

![8-[(4-fluorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11967689.png)
![2-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}benzamide](/img/structure/B11967702.png)
![3-(4-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B11967710.png)
![4H-Naphtho[1,2-b]pyran-4-one, 2-(3,4,5-trimethoxyphenyl)-](/img/structure/B11967723.png)
![6-amino-4-(1H-indol-3-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11967726.png)

